molecular formula C13H12N2O2 B8192410 3-[1,6]Naphthyridin-8-yl-acrylic acid ethyl ester

3-[1,6]Naphthyridin-8-yl-acrylic acid ethyl ester

Cat. No.: B8192410
M. Wt: 228.25 g/mol
InChI Key: KPKJWURCAPUXRW-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1,6]Naphthyridin-8-yl-acrylic acid ethyl ester is a chemical compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a fused ring system composed of two pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1,6]Naphthyridin-8-yl-acrylic acid ethyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1,6-naphthyridine, which can be obtained through various methods, including the cyclization of appropriate precursors.

    Formation of Acrylic Acid Derivative: The next step involves the introduction of the acrylic acid moiety. This can be achieved through a Heck reaction, where 1,6-naphthyridine is reacted with an appropriate acrylate ester in the presence of a palladium catalyst.

    Esterification: The final step involves the esterification of the acrylic acid derivative to form the ethyl ester. This can be done using ethanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[1,6]Naphthyridin-8-yl-acrylic acid ethyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Naphthyridine N-oxides.

    Reduction: Reduced naphthyridine derivatives.

    Substitution: Substituted naphthyridine derivatives with various functional groups.

Scientific Research Applications

3-[1,6]Naphthyridin-8-yl-acrylic acid ethyl ester has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents, including anticancer and antiviral drugs.

    Materials Science: It can be used in the development of novel materials with specific electronic or photophysical properties.

    Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.

    Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-[1,6]Naphthyridin-8-yl-acrylic acid ethyl ester depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The acrylic acid moiety can participate in Michael addition reactions, forming covalent bonds with nucleophilic residues in proteins. The naphthyridine core can also engage in π-π stacking interactions with aromatic residues, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-[1,6]Naphthyridin-8-yl-acrylic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.

    1,6-Naphthyridine: The core structure without the acrylic acid moiety.

    2,7-Naphthyridine: A positional isomer with nitrogen atoms at different positions.

Uniqueness

3-[1,6]Naphthyridin-8-yl-acrylic acid ethyl ester is unique due to the presence of both the naphthyridine core and the acrylic acid ethyl ester moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The ethyl ester group provides additional flexibility in chemical modifications, allowing for the synthesis of a wide range of derivatives with tailored properties.

Properties

IUPAC Name

ethyl (E)-3-(1,6-naphthyridin-8-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-2-17-12(16)6-5-11-9-14-8-10-4-3-7-15-13(10)11/h3-9H,2H2,1H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKJWURCAPUXRW-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C2C(=CN=C1)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=C2C(=CN=C1)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.